molecular formula C14H15NO3 B1628405 2-Amino-2-(2-ethoxynaphthalen-1-YL)acetic acid CAS No. 318270-06-3

2-Amino-2-(2-ethoxynaphthalen-1-YL)acetic acid

Cat. No.: B1628405
CAS No.: 318270-06-3
M. Wt: 245.27 g/mol
InChI Key: IBEKXJPEGUNTAW-UHFFFAOYSA-N
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Description

2-Amino-2-(2-ethoxynaphthalen-1-yl)acetic acid is an organic compound with the molecular formula C14H15NO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both amino and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-ethoxynaphthalen-1-yl)acetic acid typically involves the reaction of 2-ethoxynaphthalene with glycine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-ethoxynaphthalen-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted naphthalene compounds. These products can have varied applications depending on their chemical properties .

Scientific Research Applications

2-Amino-2-(2-ethoxynaphthalen-1-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-ethoxynaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity. The ethoxy group may also play a role in modulating the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(2-ethoxynaphthalen-1-yl)acetic acid is unique due to the presence of the ethoxy group, which can enhance its solubility in organic solvents and potentially improve its bioavailability. This structural feature may also contribute to its distinct chemical reactivity and interaction with biological targets .

Properties

IUPAC Name

2-amino-2-(2-ethoxynaphthalen-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-2-18-11-8-7-9-5-3-4-6-10(9)12(11)13(15)14(16)17/h3-8,13H,2,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEKXJPEGUNTAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586439
Record name Amino(2-ethoxynaphthalen-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318270-06-3
Record name Amino(2-ethoxynaphthalen-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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